molecular formula C9H18Cl3N3 B3067289 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride CAS No. 100306-38-5

2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride

Cat. No. B3067289
CAS RN: 100306-38-5
M. Wt: 274.6 g/mol
InChI Key: GUJPWQRAUBETOV-UHFFFAOYSA-N
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Description

“2,4,6-Trimethylbenzene-1,3,5-triamine” is a chemical compound with the molecular formula C12H21N3 . It is also known by other names such as “(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine” and "1,3,5-Benzenetrimethanamine, 2,4,6-trimethyl-" .


Molecular Structure Analysis

The molecular structure of “2,4,6-Trimethylbenzene-1,3,5-triamine” consists of a benzene ring with three methyl groups and three amine groups attached . The average mass of the molecule is 207.315 Da and the monoisotopic mass is 207.173553 Da .

Scientific Research Applications

  • Network Construction : A study demonstrated the use of a derivative of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride in constructing a two-dimensional network complex. This involves copper(II) complex formation with diethylenetriamine ligands, leading to unique macrocycle structures (Liu et al., 1999).

  • Ion Selectivity : A research explored the ion-selective properties of several derivatives, showing substantial responses to specific ions like ammonium and potassium under certain conditions. This highlights their potential in sensor technologies (Kim et al., 2007).

  • Efficient Synthesis : Another study focused on an efficient one-pot synthesis of a class of ligands containing 2,4,6-tris(arylchalcogeno)-1,3,5-triazine and derivatives, showcasing its versatility in chemical synthesis (Milton et al., 2004).

  • Crystal Structures : The crystal structures of several derivatives were analyzed, providing insights into their molecular arrangement and potential applications in material science and nanotechnology (Samy & Alexander, 2012).

  • Catalysis and Nanoparticle Formation : A study showed the use of derivatives in forming silver coordination polymers and metallogels, which led to the production of silver nanoparticles. This has implications in catalysis and material science (Paul et al., 2015).

properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-triamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;;;/h10-12H2,1-3H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJPWQRAUBETOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)N)C)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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